Benzene, 1-ethoxy-3-(4-(2-ethylbutyl)phenoxy)-
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Overview
Description
Benzene, 1-ethoxy-3-(4-(2-ethylbutyl)phenoxy)- is a complex organic compound with the following chemical formula:
C14H12O
. It consists of a benzene ring (a six-membered carbon ring with alternating single and double bonds) and an ethoxy group (an oxygen atom bonded to an ethyl group). The compound’s systematic IUPAC name reflects its structure and substituents.Preparation Methods
Synthetic Routes::
Etherification Reaction:
- Industrial-scale production typically involves the etherification of benzene using ethanol under controlled conditions.
- Catalysts and optimized reaction parameters ensure high yield and purity.
Chemical Reactions Analysis
Reactions at the Benzylic Position::
- The benzylic position (the carbon adjacent to the benzene ring) plays a crucial role in reactions.
- Common reactions include:
Free Radical Bromination: Alkyl benzenes undergo bromination at the benzylic position, forming benzylic bromides.
Nucleophilic Substitution (SN1 or SN2): Benzylic halides react via either SN1 or SN2 pathways, depending on their substitution pattern and stability of the carbocation intermediate.
Scientific Research Applications
Benzene, 1-ethoxy-3-(4-(2-ethylbutyl)phenoxy)- finds applications in various fields:
Chemistry: As a precursor for other compounds or as a reagent in organic synthesis.
Biology: Investigating its interactions with biological molecules.
Medicine: Studying its pharmacological properties and potential therapeutic applications.
Industry: Used in the production of specialty chemicals or polymers.
Mechanism of Action
- The compound’s mechanism of action depends on its specific molecular targets.
- Further research is needed to elucidate its effects on cellular pathways and receptors.
Comparison with Similar Compounds
- While I couldn’t find direct analogs, compounds with similar structural features may exist.
- Researchers can explore related phenoxy-substituted benzene derivatives for comparative studies.
Properties
CAS No. |
125796-66-9 |
---|---|
Molecular Formula |
C20H26O2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1-ethoxy-3-[4-(2-ethylbutyl)phenoxy]benzene |
InChI |
InChI=1S/C20H26O2/c1-4-16(5-2)14-17-10-12-18(13-11-17)22-20-9-7-8-19(15-20)21-6-3/h7-13,15-16H,4-6,14H2,1-3H3 |
InChI Key |
CPDSGKNDIHZMPC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CC1=CC=C(C=C1)OC2=CC=CC(=C2)OCC |
Origin of Product |
United States |
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